N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with various aromatic aldehydes . The specific synthesis process for “N-cyclopropyl-4-((4-(furan-2-yl)thiazol-2-yl)methoxy)benzamide” is not available in the sources I found.Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactivity
Investigation into Stereoselectivity : Research has shown the stereoselective reactions of heterocycles with donor-acceptor-substituted rhodium carbenoids, highlighting the influence of steric factors on the cyclopropanation of furans and benzofurans. This study underscores the nuanced control over product formation in synthetic organic chemistry (Hedley et al., 2006).
Synthesis of Heterocyclic Compounds : Another aspect of research focuses on synthesizing novel heterocyclic compounds that incorporate the furan moiety, indicative of the broad utility of furan derivatives in creating pharmacologically relevant structures (Patel et al., 2015).
Benzofuran Derivatives : The design and synthesis of benzofuran derivatives have been explored for their anticancer and antiangiogenic activities, showing the potential of such compounds in therapeutic applications (Romagnoli et al., 2015).
Biological Studies
Antimicrobial and Anticancer Activities : Studies have demonstrated the synthesis of compounds with furan and benzofuran motifs showing significant antimicrobial and anticancer activities. This includes research on pyridines, thioamides, and benzofuran derivatives, suggesting their potential in developing new therapeutic agents (Zaki et al., 2018).
Leukotriene Inhibition and Cancer Growth Inhibition : Research into 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives has revealed their activity in inhibiting leukotriene B4 and suppressing growth in human pancreatic cancer cells, showcasing the application of such compounds in addressing inflammation and cancer (Kuramoto et al., 2008).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to induce biological effects through various targets . The substituents on the thiazole ring can greatly affect the biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or induce effects through various other mechanisms against different bacterial species .
Result of Action
Antimicrobial screening results of certain thiazole derivatives have shown potent inhibitory activity .
Future Directions
Properties
IUPAC Name |
N-cyclopropyl-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-18(19-13-5-6-13)12-3-7-14(8-4-12)23-10-17-20-15(11-24-17)16-2-1-9-22-16/h1-4,7-9,11,13H,5-6,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVLHCLCEATMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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